3-(5-Bromopyrazin-2-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromopyrazin-2-yl)oxazolidin-2-one is a heterocyclic compound that features both a pyrazine and an oxazolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach is the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reaction conditions would apply. This includes optimizing reaction conditions for high yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyrazin-2-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-(5-Bromopyrazin-2-yl)oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new antibacterial agents, particularly against drug-resistant bacteria.
Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyrazin-2-yl)oxazolidin-2-one is not fully understood. similar compounds in the oxazolidinone class, such as linezolid, inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects. The bromopyrazine moiety may enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar uses but improved efficacy and tolerability.
Uniqueness
3-(5-Bromopyrazin-2-yl)oxazolidin-2-one is unique due to the presence of the bromopyrazine moiety, which may confer additional biological activities or enhance its pharmacokinetic properties compared to other oxazolidinones .
Properties
Molecular Formula |
C7H6BrN3O2 |
---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
3-(5-bromopyrazin-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6BrN3O2/c8-5-3-10-6(4-9-5)11-1-2-13-7(11)12/h3-4H,1-2H2 |
InChI Key |
PUFTVGNXUDICQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CN=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.